molecular formula C8H8N2O B079548 1-Methyl-1H-benzo[d]imidazol-5-ol CAS No. 50591-22-5

1-Methyl-1H-benzo[d]imidazol-5-ol

Cat. No. B079548
CAS RN: 50591-22-5
M. Wt: 148.16 g/mol
InChI Key: NDDDURSMVVKBTL-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a solution of 5-methoxy-1-methyl-1H-benzo[d]imidazole (500 mg, 3.08 mmol) in CH2Cl2 (6 ml) was added BBr3 (3.1 g, 12.33 mmol) dropwise at 0° C. After addition, the mixture was stirred for 2 h at 0° C. The mixture was then quenched by slow addition to ice water (50 mL). The resulting mixture was extracted with CH2Cl2 (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (100 mg, 21.9%) as a white solid which was used in next step without further purification. LCMS (m/z): 149.1 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
21.9%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]([CH3:10])[CH:8]=[N:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:10][N:7]1[C:6]2[CH:11]=[CH:12][C:3]([OH:2])=[CH:4][C:5]=2[N:9]=[CH:8]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC2=C(N(C=N2)C)C=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched by slow addition to ice water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 21.9%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.